molecular formula C13H23NO2Si B2506077 Tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate CAS No. 1268810-08-7

Tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate

Cat. No.: B2506077
CAS No.: 1268810-08-7
M. Wt: 253.417
InChI Key: GEIUGAYQJUEUBG-UHFFFAOYSA-N
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Description

Tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C13H23NO2Si and a molecular weight of 253.42 g/mol . This compound is characterized by the presence of a tert-butyl group, a trimethylsilyl-ethynyl group, and a cyclopropylcarbamate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-((trimethylsilyl)ethynyl)cyclopropyl)amine under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.

    Hydrolysis: Hydrolysis of the carbamate group can be achieved using acidic or basic conditions, resulting in the formation of the corresponding amine and tert-butyl alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., THF, DMF), bases (e.g., sodium hydride, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules

    Biology: The compound can be used in the study of biological processes and pathways. It may serve as a probe or inhibitor in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: In medicinal chemistry, the compound can be utilized in the design and synthesis of potential drug candidates. Its structural features make it a valuable scaffold for the development of bioactive molecules.

    Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, coatings, and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting their activities and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate can be compared with other similar compounds, such as:

    Tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)amine: This compound lacks the carbamate group and has different reactivity and applications.

    Tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)alcohol: This compound contains a hydroxyl group instead of the carbamate group, leading to different chemical properties and uses.

    Tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)ester: This compound has an ester group in place of the carbamate group, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl N-[1-(2-trimethylsilylethynyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2Si/c1-12(2,3)16-11(15)14-13(7-8-13)9-10-17(4,5)6/h7-8H2,1-6H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIUGAYQJUEUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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